molecular formula C8H15N3OS B4705536 2-Acetyl-N-cyclopentylhydrazine-1-carbothioamide

2-Acetyl-N-cyclopentylhydrazine-1-carbothioamide

Cat. No.: B4705536
M. Wt: 201.29 g/mol
InChI Key: JQYPNWFDHLPVOX-UHFFFAOYSA-N
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Description

2-Acetyl-N-cyclopentylhydrazine-1-carbothioamide is a hydrazinecarbothioamide derivative characterized by an acetyl group at the 2-position and a cyclopentyl substituent on the hydrazine nitrogen. These compounds typically exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, depending on their substituent patterns [7][10].

Properties

IUPAC Name

1-acetamido-3-cyclopentylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3OS/c1-6(12)10-11-8(13)9-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,10,12)(H2,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYPNWFDHLPVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=S)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-N-cyclopentylhydrazine-1-carbothioamide typically involves the reaction of cyclopentylamine with thiosemicarbazide, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-N-cyclopentylhydrazine-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted thioamides .

Mechanism of Action

The mechanism of action of 2-Acetyl-N-cyclopentylhydrazine-1-carbothioamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with protein functions, leading to its observed biological effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Features

Hydrazinecarbothioamide derivatives share a common core structure but differ in substituents, which influence molecular geometry, crystallinity, and intermolecular interactions.

Compound Substituents Molecular Weight (g/mol) Key Structural Notes
2-Acetyl-N-cyclopentylhydrazine-1-carbothioamide (hypothetical) Acetyl (C=O), cyclopentyl (N-linked) ~255.3 (estimated) Cyclopentyl group may enhance lipophilicity; acetyl group contributes to hydrogen bonding.
2-{3-Methyl-2-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-ylidene}-N-phenyl variant Cyclopentenyl, phenyl, pentenyl 313.45 Single-crystal monoclinic structure (P21/n space group); extensive π-π stacking due to aromatic groups [1][2].
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(imidazolyl)propylidene]-N-(2-Cl-Ph) Benzodioxol, imidazole, 2-chlorophenyl Not reported (E)-configuration confirmed via X-ray; imidazole and benzodioxol enhance planar rigidity [3].
N1-(3-methoxypropyl)-2-(2-pyridylmethylidene) variant Pyridyl, methoxypropyl 252.34 Methoxypropyl increases solubility; pyridyl group facilitates metal coordination [13].

Key Observations :

  • Bulky substituents (e.g., cyclopentenyl, benzodioxol) enhance crystallinity and π-π interactions [1][3].
  • Electron-withdrawing groups (e.g., nitro, chloro) alter electronic density, affecting reactivity and spectroscopy [8].

Comparison :

  • Direct condensation (e.g., aldehyde + thiosemicarbazide) is common for simple derivatives [5].
  • Metal complexes require post-synthetic coordination, often altering solubility and bioactivity [4].
Spectroscopic Properties

IR and X-ray data highlight functional group differences:

Compound IR Peaks (cm⁻¹) X-ray Confirmation
2-Benzoyl-N-phenyl variant (H1) 1690 (C=O), 1189 (C=S), 3233 (NH) Not reported
4-Nitrobenzoyl variant (H4) 1686 (C=O), 1546 (Ar-C=C), 1182 (C=S) Nitro group reduces C=O frequency due to resonance [8].
2-{3-Methyl...}cyclopent-2-en-1-ylidene Not reported Monoclinic system (β = 92.75°); Rint = 0.064 [1].

Trends :

  • C=O stretching frequencies decrease with electron-withdrawing substituents (e.g., nitro: 1686 cm⁻¹ vs. acetyl: ~1690 cm⁻¹) [8].
  • C=S peaks remain consistent (~1180–1190 cm⁻¹), indicating minimal electronic perturbation [8].

Insights :

  • Fluorophenyl substituents improve enzyme inhibitory activity through hydrophobic interactions [6].

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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